molecular formula C4H2N2Se2 B170428 1H-Pyrimidine-2,4-diselone CAS No. 10443-86-4

1H-Pyrimidine-2,4-diselone

Katalognummer B170428
CAS-Nummer: 10443-86-4
Molekulargewicht: 236 g/mol
InChI-Schlüssel: PNARTZUNXURWLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrimidine-2,4-diselone is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is composed of two selenium atoms and a pyrimidine ring, making it an interesting target for synthesis and investigation.

Wirkmechanismus

The mechanism of action of 1H-Pyrimidine-2,4-diselone is not yet fully understood, but it is believed to involve the interaction of the selenium atoms with biological targets. This interaction may result in the inhibition of bacterial or fungal growth, or the activation of specific chemical reactions.
Biochemical and Physiological Effects:
1H-Pyrimidine-2,4-diselone has been shown to have a range of biochemical and physiological effects. In particular, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have potential neuroprotective effects, making it a promising target for further investigation in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1H-Pyrimidine-2,4-diselone in lab experiments has several advantages, including its unique chemical structure and potential applications in various scientific fields. However, there are also limitations to its use, including the potential toxicity of selenium and the need for specialized equipment and procedures for its synthesis and handling.

Zukünftige Richtungen

There are several future directions for the investigation of 1H-Pyrimidine-2,4-diselone. These include further exploration of its potential applications in organic synthesis, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, further investigation into its potential neuroprotective effects and its interactions with biological targets may lead to the development of new treatments for neurological disorders. Finally, the synthesis and investigation of new derivatives of 1H-Pyrimidine-2,4-diselone may lead to the discovery of compounds with even greater potential in scientific research.

Synthesemethoden

The synthesis of 1H-Pyrimidine-2,4-diselone can be achieved through several methods, including the reaction of pyrimidines with diselenides or the oxidation of 2,4-dihydroxypyrimidines with selenium dioxide. The use of these methods has resulted in the successful synthesis of this compound, allowing for further research into its properties and potential applications.

Wissenschaftliche Forschungsanwendungen

1H-Pyrimidine-2,4-diselone has been investigated for its potential applications in various scientific fields. In particular, it has been studied for its antibacterial and antifungal properties, as well as its potential as a catalyst in organic reactions. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.

Eigenschaften

CAS-Nummer

10443-86-4

Molekularformel

C4H2N2Se2

Molekulargewicht

236 g/mol

InChI

InChI=1S/C4H2N2Se2/c7-3-1-2-5-4(8)6-3/h1-2H

InChI-Schlüssel

PNARTZUNXURWLX-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1[Se])[Se]

Kanonische SMILES

C1=CN=C(N=C1[Se])[Se]

Andere CAS-Nummern

10443-86-4

Synonyme

1H-pyrimidine-2,4-diselone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.